Nitrobenzaldehyd

Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.

Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.

The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

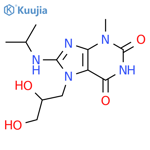

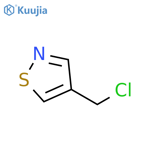

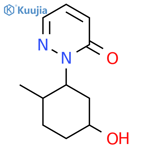

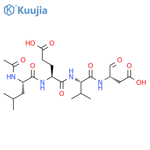

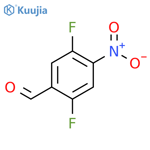

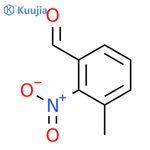

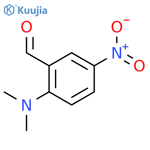

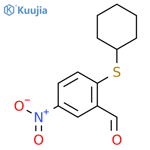

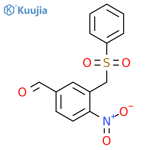

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

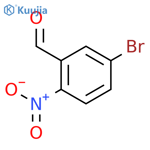

5-Bromo-2-nitrobenzaldehyde | 20357-20-4 | C7H4BrNO3 |

|

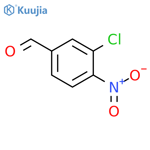

3-Chloro-4-nitrobenzaldehyde | 57507-34-3 | C7H4ClNO3 |

|

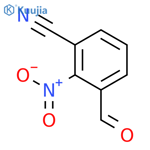

3-formyl-2-nitrobenzonitrile | 114344-00-2 | C8H4N2O3 |

|

2,5-Difluoro-4-nitrobenzenecarbaldehyde | 1160474-72-5 | C7H3F2NO3 |

|

3-Methyl-2-nitrobenzaldehyde | 5858-27-5 | C8H7NO3 |

|

Benzaldehyde,2-(dimethylamino)-5-nitro- | 34601-40-6 | C9H10N2O3 |

|

2-(Cyclohexylthio)-5-nitrobenzaldehyde | 175278-46-3 | C13H15NO3S |

|

4-Nitro-3-(Phenylsulfonyl)MethylBenzenecarbaldehyde | 339276-48-1 | C14H11NO5S |

|

3-Bromo-2-nitrobenzaldehyde | 882772-99-8 | C7H4BrNO3 |

|

4-fluoro-2-hydroxy-5-nitrobenzaldehyde | 364-80-7 |

Verwandte Literatur

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

5. Back matter

Empfohlene Lieferanten

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte